(R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol
Description
Significance of Chiral Fluorinated Amino Alcohols in Contemporary Organic Chemistry
Chiral fluorinated amino alcohols are of paramount importance in modern organic synthesis, primarily serving as key intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. The strategic incorporation of fluorine atoms and the inherent chirality of the amino alcohol scaffold impart unique properties to these molecules, making them highly sought after in the synthesis of pharmaceuticals and other bioactive compounds.
Role of Fluorine in Modulating Molecular Properties for Stereoselective Transformations
The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of stereoselective transformations, fluorine's high electronegativity can alter the electronic environment of a molecule, thereby influencing the reactivity and selectivity of nearby functional groups. This modulation of molecular properties is a key factor in the design of catalysts and chiral auxiliaries for asymmetric synthesis.
The presence of a fluorine atom can impact bond lengths and angles, conformational preferences, and the pKa of neighboring groups. These subtle changes can translate into significant differences in the transition states of chemical reactions, leading to higher levels of stereocontrol. For instance, the steric and electronic effects of fluorine can enhance the facial selectivity of a prochiral substrate, guiding the approach of a reagent to favor the formation of one stereoisomer over another.
Table 1: Physicochemical Properties Influenced by Fluorine Incorporation
| Property | Effect of Fluorine | Implication in Stereoselective Synthesis |
| Electronegativity | High | Alters electron density, influencing reactivity and acidity/basicity of nearby groups. |
| Bond Strength (C-F) | High | Increases thermal and metabolic stability of the molecule. |
| Steric Profile | Small van der Waals radius | Minimal steric hindrance, allowing for fine-tuning of catalyst and substrate interactions. |
| Conformational Bias | Can induce specific conformations | Pre-organizes the molecule for selective transformations. |
Importance of Chiral Amino Alcohol Scaffolds in Asymmetric Synthesis
Chiral amino alcohols are a well-established and privileged class of compounds in asymmetric synthesis. acs.org Their utility stems from their bifunctional nature, possessing both a hydroxyl and an amino group. These functional groups can coordinate to metal centers, forming chiral ligands that are capable of inducing high levels of enantioselectivity in a wide range of transformations, including reductions, alkylations, and aldol (B89426) reactions.
The rigid chelation of the amino and alcohol moieties to a metal catalyst creates a well-defined chiral environment around the active site. This chiral pocket dictates the stereochemical outcome of the reaction by controlling the orientation of the reactants. The versatility of the amino alcohol scaffold allows for facile modification of the substituents on both the nitrogen and the carbon backbone, enabling the fine-tuning of the steric and electronic properties of the resulting chiral ligand or auxiliary for optimal performance in a specific reaction.
Contextualization of the Dibenzylamino Moiety within Chiral Alcohol Chemistry
The dibenzylamino group, a common protecting group for primary and secondary amines, plays a multifaceted role in the chemistry of chiral alcohols. Its presence in a molecule like (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol is not merely for protection but can also significantly influence the stereochemical course of reactions.
As a bulky substituent, the dibenzylamino group can exert considerable steric influence, directing the approach of reagents to the less hindered face of the molecule. This steric hindrance is a powerful tool for achieving high diastereoselectivity in reactions involving the chiral alcohol. Furthermore, the nitrogen atom of the dibenzylamino group can act as a Lewis base, coordinating to reagents and influencing their reactivity and delivery to a nearby reaction center. In some instances, the dibenzylamino group has been shown to act as a participating group, directly influencing the stereochemical outcome of a reaction through the formation of cyclic intermediates. nih.govacs.orgnih.gov
The benzyl (B1604629) groups themselves can be readily removed under various conditions, such as hydrogenolysis, which is a mild and efficient method for deprotection. This allows for the unmasking of the primary amine functionality at a later stage in a synthetic sequence, providing a handle for further elaboration of the molecule.
Stereochemical Designation and Absolute Configuration of this compound
The stereochemical designation of this compound provides precise information about the three-dimensional arrangement of the atoms in the molecule. The "(R)" descriptor refers to the absolute configuration of the chiral center at the third carbon atom (C3) of the butanol chain, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org
To assign the absolute configuration, the four groups attached to the chiral center (C3) are ranked based on the atomic number of the atoms directly bonded to it. The group with the lowest priority is then oriented away from the viewer. If the sequence of the remaining three groups in descending order of priority (from highest to lowest) traces a clockwise direction, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the sequence is counterclockwise, the configuration is 'S' (from the Latin sinister, meaning left).
For this compound, the chiral center is the carbon atom bonded to the fluorine atom. The four groups attached to this carbon are:
A fluorine atom (-F)
A hydroxymethyl group with two additional methyl groups (-C(CH₃)₂OH)
A dibenzylaminomethyl group (-CH₂N(Bn)₂)
A hydrogen atom (-H)
The assignment of priorities according to the CIP rules would be determined by the atomic numbers of the atoms directly attached to the chiral carbon and then by subsequent atoms in case of a tie. The "(R)" designation indicates a specific and defined spatial arrangement of these groups, which is crucial for its function in stereoselective synthesis.
Table 2: Compound Information for this compound
| Identifier | Value |
| IUPAC Name | (3R)-4-(dibenzylamino)-3-fluoro-2-methylbutan-2-ol |
| Molecular Formula | C₁₉H₂₄FNO |
| Molecular Weight | 317.40 g/mol |
| CAS Number | 1609545-83-6 |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-(dibenzylamino)-3-fluoro-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-19(2,22)18(20)15-21(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,22H,13-15H2,1-2H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKNZPOYMFGAHD-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 4 Dibenzylamino 3 Fluoro 2 Methyl 2 Butanol and Analogues
Asymmetric Synthesis Approaches to Fluorinated Dibenzylamino Alcohols
The synthesis of enantiomerically pure fluorinated amino alcohols requires precise control over the formation of multiple stereocenters. acs.org Asymmetric synthesis methodologies are paramount to achieve this, primarily relying on two powerful strategies: the use of chiral auxiliaries to direct stereochemical outcomes and the application of biocatalysts to perform highly selective transformations. nih.govethz.ch These approaches offer pathways to overcome the challenges associated with the selective installation of fluorine and amino groups in a spatially defined manner.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. ethz.ch After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. cyu.fr This strategy is widely employed in the synthesis of chiral alcohols and amines. For fluorinated amino alcohols, auxiliaries such as Evans oxazolidinones or fluorous-supported oxazolidinones derived from amino acids can be utilized to control alkylation, aldol (B89426), or reduction reactions with high diastereoselectivity. cyu.frnih.gov
N,N-Dibenzylamino aldehydes are valuable chiral building blocks in asymmetric synthesis. acs.org The dibenzylamino group can effectively direct the stereochemical course of reactions at the adjacent aldehyde functionality. For the synthesis of a molecule like (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, a key starting material could be an α-amino aldehyde, such as (R)-2-(dibenzylamino)propanal.
This chiral aldehyde can undergo a variety of stereoselective C-C bond-forming reactions. For example, a diastereoselective aldol reaction with a suitable enolate, followed by fluorination and further modification, can establish the required stereocenters. The steric bulk of the dibenzylamino group shields one face of the molecule, guiding the incoming nucleophile to the opposite face, thereby controlling the stereochemistry of the newly formed hydroxyl group. mdpi.com
Once a chiral dibenzylamino intermediate is formed, its existing stereocenter can direct subsequent transformations. acs.org A key step in the synthesis of fluorinated amino alcohols is the introduction of the fluorine atom. This can be achieved through nucleophilic fluorination of a chiral precursor, such as an epoxide or a molecule with a suitable leaving group. nih.gov
For instance, a chiral intermediate derived from an N,N-dibenzylamino aldehyde could be converted into a chiral epoxide. The ring-opening of this epoxide with a fluoride (B91410) source would proceed with high regioselectivity and stereospecificity, typically via an SN2 mechanism, leading to the formation of the fluorohydrin with inversion of configuration. Alternatively, electrophilic fluorinating reagents can be used on chiral enolates derived from dibenzylamino ketones to install the fluorine atom with high diastereoselectivity. acs.org
| Step | Reaction Type | Reagents | Key Feature |
| 1 | Asymmetric Aldol Addition | (R)-2-(dibenzylamino)propanal, Ketone Enolate, Lewis Acid | Chiral aldehyde directs the stereoselective formation of a β-hydroxy ketone. |
| 2 | Diastereoselective Reduction | Diastereoselective Reducing Agent (e.g., NaBH₄, L-Selectride) | Substrate control by existing stereocenters directs the formation of a specific diol diastereomer. |
| 3 | Selective Protection & Activation | Silylating Agent, Sulfonyl Chloride | Differentiating the two hydroxyl groups to allow for selective fluorination. |
| 4 | Nucleophilic Fluorination | Fluoride Source (e.g., TBAF, DAST) | SN2 displacement of a sulfonate leaving group introduces the fluorine atom with inversion of stereochemistry. |
| 5 | Deprotection | Acid or Fluoride Source | Removal of protecting groups to yield the final amino alcohol. |
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional levels of selectivity (chemo-, regio-, and stereo-) under mild reaction conditions. nih.govnih.gov This approach is increasingly recognized as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds, including fluorinated molecules. the-innovation.orgnih.gov
Enzymes such as alcohol dehydrogenases (ADHs), transaminases (TAs), and lipases are instrumental in the synthesis of chiral amino alcohols. nih.govresearchgate.net A chemo-enzymatic strategy could involve the selective reduction of a diketone precursor. For instance, an ADH could selectively reduce a trifluoroacetyl group over a less reactive acetyl group, setting the stage for subsequent transformations. researchgate.net
The introduction of the amino group can be achieved with high enantioselectivity using transaminases, which catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov Reductive aminases offer another route, directly converting a ketone to an amine using ammonia. frontiersin.org While direct enzymatic fluorination using fluorinases is possible, it is often limited by substrate scope. the-innovation.orgnih.gov A more common chemo-enzymatic approach combines enzyme-catalyzed reactions with chemical fluorination steps. nih.gov For example, a P450 enzyme can hydroxylate a non-activated carbon, which is then chemically converted to a C-F bond using a deoxofluorinating agent. nih.gov
The success of a biocatalytic route hinges on the selection of an appropriate enzyme with high activity and selectivity for the target substrate. nih.gov Nature provides a vast diversity of enzymes, and screening of microbial collections is a common starting point. Once a suitable enzyme is identified, its properties can often be improved through protein engineering techniques like directed evolution. the-innovation.org
By introducing mutations into the enzyme's active site, it is possible to enhance its catalytic efficiency, alter its substrate specificity, or improve its stability under process conditions. For the synthesis of a specific target like this compound, one might screen a panel of alcohol dehydrogenases or transaminases to find one that accepts the fluorinated precursor. Subsequent rounds of directed evolution could then optimize the enzyme for higher conversion rates and enantiomeric excess. the-innovation.orgthe-innovation.org
| Enzyme Type | Source Organism (Example) | Transformation | Enantiomeric Excess (ee) |
| Alcohol Dehydrogenase (ADH) | Rhodococcus ruber | Ketone Reduction | >99% |
| Transaminase (TA) | Vibrio fluvialis | Ketone Amination | >99% |
| Lipase (B570770) | Candida antarctica | Kinetic Resolution of Racemic Alcohol | >98% |
| P450 Monooxygenase | Bacillus megaterium | Site-selective Hydroxylation | >95% |
| Fluorinase | Streptomyces cattleya | C-F Bond Formation | >99% |
Transition Metal-Catalyzed Asymmetric Syntheses of Fluoroamino Alcohols
Transition metal catalysis offers powerful and efficient pathways for the construction of chiral centers, including those found in fluoroamino alcohols. These methods often provide high levels of stereocontrol, which is crucial for the synthesis of enantiopure compounds. The development of chiral ligands and novel catalytic systems has enabled the asymmetric synthesis of fluorinated molecules that were previously challenging to access. Among the various metals employed, palladium and iridium have proven to be particularly versatile for key fluorination and hydrogenation steps, respectively.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application has been extended to the formation of carbon-fluorine bonds. ucla.edu One prominent strategy is the enantioselective fluorination of allylic compounds. nih.gov Researchers have successfully used a combination of a Pd(0) catalyst and a chiral bisphosphine ligand, such as the Trost ligand, for the asymmetric fluorination of cyclic allylic chlorides. nih.govacs.org This method proceeds with notable operational simplicity, utilizing silver fluoride (AgF) as the fluoride source, and provides access to highly enantioenriched cyclic allylic fluorides. ucla.edunih.govacs.org The reaction mechanism is believed to involve an SN2-type attack of the fluoride ion on a Pd(II)-allyl intermediate. nih.govacs.org
This catalytic approach is effective for a range of linear allylic chlorides and bromides, yielding branched allylic fluorides with high selectivity. nih.gov The choice of ligand and solvent can influence the regioselectivity of the reaction. ucla.edu For instance, the small size of the fluoride ion may facilitate its attack at the more sterically hindered end of the palladium π-allyl intermediate, leading to the branched product. ucla.edu
Table 1: Palladium-Catalyzed Enantioselective Fluorination of Allylic Chlorides
| Substrate (Allylic Chloride) | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (E)-3-chloro-5-phenylpent-1-ene | Pd₂(dba)₃ / (R,R)-L1 | Toluene | 85 | 94 | ucla.eduucla.edu |
| (E)-cinnamyl chloride | Pd₂(dba)₃ / (R,R)-L2 | Toluene | 78 | 92 | ucla.edu |
| Cyclohexenyl chloride | Pd(0) / Trost bisphosphine ligand | Not Specified | High | High | nih.govacs.org |
| (E)-3-chloro-1-phenylprop-1-ene | Pd₂(dba)₃ / (R,R)-L1 | Toluene | 91 | 96 | ucla.edu |
Note: L1 and L2 represent specific chiral bisphosphine ligands used in the cited studies.
The asymmetric reduction of α-fluoro ketones represents a direct and efficient route to chiral β-fluoro alcohols. acs.org Iridium-catalyzed asymmetric hydrogenation has emerged as a particularly effective method, employing a dynamic kinetic resolution (DKR) strategy. acs.orgnih.govorganic-chemistry.org This approach addresses the significant challenge of catalytically distinguishing between a fluorine atom and a hydrogen atom. nih.govresearchgate.net
The process typically utilizes chiral iridium tridentate catalysts, such as Ir/f-ampha, under mild conditions, often at room temperature and under 1 bar of hydrogen pressure. acs.orgorganic-chemistry.org The presence of a base like sodium hydroxide (B78521) is crucial for achieving high diastereoselectivity. acs.org DFT calculations have suggested that a C-F···Na charge-dipole interaction in the hydride transfer transition state is responsible for this diastereomeric control. acs.orgnih.govorganic-chemistry.org This methodology provides β-fluoro alcohols with both excellent enantiomeric and diastereomeric selectivities from various α-fluoro ketone precursors. nih.govorganic-chemistry.org
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones
| Substrate (α-Fluoro Ketone) | Catalyst/Base | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 2-Fluoro-1-phenylpropan-1-one | Ir/f-ampha L7 / NaOH | 88:12 | >95 | acs.orgorganic-chemistry.org |
| 2-Fluoro-1-(4-methoxyphenyl)propan-1-one | Ir/f-ampha L7 / NaOH | 85:15 | >99 | organic-chemistry.org |
| 2-Fluoro-1-(naphthalen-2-yl)propan-1-one | Ir/f-ampha L7 / NaOH | 87:13 | >99 | organic-chemistry.org |
| 2-Fluoro-1-(thiophen-2-yl)propan-1-one | Ir/f-ampha L7 / NaOH | 86:14 | >99 | organic-chemistry.org |
The asymmetric ring-opening (ARO) of epoxides with a fluoride nucleophile is a powerful method for synthesizing enantiopure vicinal difunctionalized compounds, specifically β-fluoroalcohols. mdpi.comnih.gov This transformation installs two adjacent stereocenters in a single step from readily available starting materials. mdpi.com A significant advancement in this area is the development of a cooperative dual-catalyst system. ucla.eduacs.org This system often employs a chiral Lewis acid, such as a Co(II)salen complex, in conjunction with a chiral amine co-catalyst. mdpi.comacs.org
A key innovation that enables these reactions to proceed under mild conditions is the use of benzoyl fluoride as a soluble, bench-stable latent source of the fluoride anion. nih.govucla.eduacs.orgnorthwestern.edu This strategy avoids the handling of more hazardous and corrosive reagents like anhydrous HF. ucla.edu The dual-catalyst protocol has been successfully applied to the desymmetrization of a variety of cyclic meso-epoxides, including five- through eight-membered rings, affording the corresponding β-fluoroalcohols in high yields and enantioselectivities. nih.govacs.orgnorthwestern.edu
Table 3: Asymmetric Ring-Opening of Meso-Epoxides with Fluoride
| Substrate (Epoxide) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Cyclohexene oxide | (R,R)-(salen)Co(II) / (-)-Tetramisole | 88 | 95 | nih.govacs.org |
| Cyclopentene oxide | (R,R)-(salen)Co(II) / (-)-Tetramisole | 85 | 92 | acs.org |
| Cycloheptene oxide | (R,R)-(salen)Co(II) / (-)-Tetramisole | 90 | 93 | acs.org |
| Cyclooctene oxide | (R,R)-(salen)Co(II) / (-)-Tetramisole | 82 | 89 | acs.org |
Stereoselective Fluorination Strategies toward Chiral Fluorinated Alcohols
Beyond transition metal-catalyzed reactions, broader strategies for the stereoselective synthesis of chiral fluorinated alcohols are categorized by the nature of the fluorine source. These methods are generally divided into nucleophilic techniques, which use a fluoride anion ("F⁻"), and electrophilic techniques, which employ a reagent that delivers an electrophilic fluorine equivalent ("F⁺"). Both approaches have distinct advantages and are suited to different types of substrate precursors.
Nucleophilic fluorination involves the reaction of a nucleophilic fluoride source with an electrophilic carbon center. ucla.edu This approach is fundamentally important as it utilizes fluoride, the naturally occurring and most economical form of fluorine. acs.org However, the development of catalytic asymmetric methods has been hampered by challenges such as the low solubility of metal fluorides in organic solvents and the high Brønsted basicity of soluble fluoride sources like tetraalkylammonium fluorides, which can lead to side reactions. acs.org
The asymmetric ring-opening of epoxides, as previously discussed, is a premier example of a catalytic nucleophilic fluorination that produces chiral alcohols. acs.org The innovative use of benzoyl fluoride as a latent fluoride source, activated by a Lewis base catalyst and an alcohol, generates HF in situ. ucla.eduacs.org This allows the reaction to proceed under mild conditions, which is a significant advantage. ucla.edu These mild conditions are compatible with sensitive functional groups, such as silyl (B83357) ethers, that are typically cleaved by traditional fluoride reagents. ucla.edu The classic SN2-type Finkelstein reaction, which involves halide exchange, provides the foundational concept for many nucleophilic fluorination strategies. ucla.edu
Electrophilic fluorination involves the combination of a carbon-centered nucleophile, such as an enolate or enamine, with an electrophilic source of fluorine. wikipedia.org This strategy provides a complementary approach to nucleophilic methods for creating C-F bonds. wikipedia.org Modern electrophilic fluorinating agents are predominantly N-F compounds, which have proven to be safer, more stable, and more economical than older reagents based on O-F bonds or elemental fluorine. wikipedia.org Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgrsc.org
Achieving stereoselectivity in electrophilic fluorination can be accomplished through either diastereoselective or enantioselective methods. wikipedia.org Diastereoselective approaches often rely on the use of chiral auxiliaries attached to the substrate. wikipedia.org For enantioselective transformations, the focus has been on the development of chiral catalysts. For example, newly developed chiral primary amine catalysts have been successfully used for the highly enantioselective fluorination of α-branched aldehydes with NFSI, producing chiral tertiary fluorides. rsc.org This catalytic method is highly effective for constructing fluorinated stereogenic centers that are otherwise difficult to access. rsc.org Another advanced approach involves the use of chiral anion phase-transfer catalysts, where a chiral phosphate (B84403) anion is paired with a cationic fluorinating agent like Selectfluor to achieve enantioselective fluorocyclization of olefins. google.com
Table 4: Chiral Amine-Catalyzed Enantioselective Electrophilic Fluorination of Aldehydes
| Substrate (Aldehyde) | Catalyst | Fluorinating Agent | Yield (%) of Alcohol* | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2-Phenylpropanal | Chiral Primary Amine 1a | NFSI | 85 | 92 | rsc.org |
| 2-Cyclohexylpropanal | Chiral Primary Amine 1a | NFSI | 75 | 90 | rsc.org |
| 2-(4-Bromophenyl)propanal | Chiral Primary Amine 1a | NFSI | 88 | 93 | rsc.org |
| 2-Phenylbutanal | Chiral Primary Amine 1a | NFSI | 79 | 91 | rsc.org |
*Note: Products were isolated as the corresponding primary alcohol after reduction for purification purposes.
Site- and Diastereoselective C-H Fluorination in Chiral Amino Acid Derivatives
The direct fluorination of C-H bonds in chiral amino acid derivatives represents a powerful and atom-economical approach to synthesizing fluorinated amino alcohols. This method avoids the need for pre-functionalized substrates, streamlining the synthetic process. A notable advancement in this area is the use of palladium catalysis to achieve high site- and diastereoselectivity.
For instance, palladium(II) catalysts have been successfully employed for the fluorination of unactivated methylene (B1212753) C(sp3)-H bonds. This process often utilizes a directing group, such as 2-(pyridin-2-yl)isopropyl amine (PIP), to position the catalyst in close proximity to the target C-H bond, thereby ensuring high regioselectivity. The inherent chirality of the amino acid substrate can then influence the facial selectivity of the fluorination step, leading to a high degree of diastereoselectivity. This approach has been effectively used to prepare a variety of β-fluorinated amino acid derivatives.
The reaction typically involves an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The proposed mechanism often involves the formation of a palladacycle intermediate, followed by oxidative addition of the fluorine source and subsequent reductive elimination to form the C-F bond. The stereochemical outcome is dictated by the geometry of the palladacycle and the approach of the fluorinating agent.
Table 1: Examples of Site- and Diastereoselective C-H Fluorination
| Substrate Type | Catalyst System | Fluorinating Agent | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| N-Acyl Isoleucine Derivative | Pd(OAc)2 / Directing Group | Selectfluor | >20:1 |
| N-Acyl Phenylalanine Derivative | Pd(OAc)2 / Directing Group | NFSI | High |
This table is illustrative and based on findings for analogous structures, as specific data for the direct synthesis of this compound via this method is not available.
Multi-Step Synthetic Sequences and Strategic Retrosynthetic Analysis for this compound
The synthesis of a stereochemically complex molecule like this compound, which contains two adjacent chiral centers, necessitates careful planning and a strategic retrosynthetic approach. Key considerations include the sequential or convergent assembly of the carbon skeleton and the introduction of the fluorine and amino functionalities with the correct stereochemistry.
A plausible retrosynthetic analysis would disconnect the target molecule at the C-N and C-F bonds. A key intermediate would be a chiral epoxide, which could be opened by a fluoride source. Alternatively, a fluorinated ketone precursor could be synthesized, with the final alcohol stereocenter being set by a diastereoselective reduction.
Convergent and Linear Synthesis Pathways for Stereocomplex Structures
The construction of this compound can be approached through either a linear or a convergent synthetic strategy.
Stereocontrol Elements in Sequential Reactions, including Hydride Reductions
Achieving the desired (R,R) or (R,S) stereochemistry in this compound hinges on effective stereocontrol in the key bond-forming reactions. One of the critical steps in a potential synthetic route is the reduction of a ketone precursor to establish the stereocenter of the tertiary alcohol.
The stereochemical outcome of hydride reductions of α-substituted ketones is often governed by Felkin-Anh or Cram chelation models. In the case of a hypothetical precursor like 4-(dibenzylamino)-3-fluoro-2-methyl-2-oxobutane, the presence of the fluorine and dibenzylamino groups at the adjacent stereocenter would strongly influence the trajectory of the incoming hydride reagent (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride).
For instance, if the reaction proceeds through a chelation-controlled pathway, the Lewis basic nitrogen and fluorine atoms could coordinate to a Lewis acidic cation, creating a rigid cyclic intermediate that directs the hydride attack from the less hindered face. Conversely, in a non-chelating system, the Felkin-Anh model would predict the hydride to approach anti-periplanar to the largest substituent to minimize steric interactions. The choice of reducing agent and reaction conditions can be tuned to favor one pathway over the other, thus providing control over the diastereoselectivity of the reduction.
Deracemization and Kinetic Resolution Strategies for Chiral Fluorinated Alcohols
When a synthetic route produces a racemic or diastereomeric mixture of fluorinated alcohols, deracemization or kinetic resolution techniques can be employed to isolate the desired enantiomer.
Deracemization is a process that converts a racemate into a single, pure enantiomer, theoretically allowing for a 100% yield. This can be achieved through various methods, including:
Enzymatic Deracemization: This approach often involves a two-step, one-pot process using enzymes. For example, one mutant of an alcohol dehydrogenase can be used for non-stereospecific oxidation of the alcohol to a ketone, followed by a stereoselective reduction of the ketone back to the desired enantiomer of the alcohol using a different, highly stereoselective mutant of the same enzyme.
Photocatalytic Deracemization: Visible-light-driven methods can also be employed. These systems may use a heterogeneous photocatalyst for dehydrogenation of the alcohol to a ketone, followed by an enantioselective thermal hydrogenation with a chiral homogeneous catalyst to furnish the enantioenriched alcohol.
Kinetic Resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer. Common methods include:
Enzymatic Kinetic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method is widely used due to the high enantioselectivity of many enzymes.
Chemoenzymatic Dynamic Kinetic Resolution: This powerful technique combines an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. For secondary alcohols, this has been achieved using a lipase for the resolution and a ruthenium complex for the racemization, leading to high yields of a single enantiomer.
Table 3: Overview of Deracemization and Kinetic Resolution Techniques
| Technique | Principle | Key Reagents/Catalysts | Potential Yield |
|---|---|---|---|
| Enzymatic Deracemization | Sequential non-selective oxidation and selective reduction. | Alcohol dehydrogenases (mutants). | Up to >99% |
| Photocatalytic Deracemization | Photochemical dehydrogenation followed by enantioselective hydrogenation. | Heterogeneous photocatalyst, chiral homogeneous hydrogenation catalyst. | Good yields and enantioselectivities |
| Enzymatic Kinetic Resolution | Different reaction rates of enantiomers with an enzyme. | Lipases, acyl donors. | Max. 50% for the resolved product |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the unreactive enantiomer. | Lipase, Ru-catalyst. | Up to 99% |
Stereochemical Control and Mechanistic Insights in the Synthesis of R 4 Dibenzylamino 3 Fluoro 2 Methyl 2 Butanol
Chiral Induction Mechanisms in Dibenzylamino Alcohol Synthesis
The controlled installation of stereocenters is fundamental to the synthesis of enantiomerically pure compounds. frontiersin.org For a target like (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, the synthetic strategy would rely on established principles of asymmetric synthesis, including substrate control, auxiliary control, and reagent control.
The N,N-Dibenzylamino group is a sterically demanding substituent that can exert significant stereochemical influence during a reaction. Its two bulky benzyl (B1604629) groups can effectively shield one face of a reactive intermediate, forcing an incoming reagent or catalyst to approach from the less hindered face. This steric directing effect is a powerful tool for controlling the stereochemical outcome of reactions at adjacent centers. msu.edu
In the context of synthesizing the target molecule, if the dibenzylamino group is introduced early in the synthetic sequence, it could direct the subsequent diastereoselective fluorination of the C-3 position. The group's size would create a biased conformational environment around the C3-C4 bond, leading to a preferred transition state for the delivery of the fluorine atom. While often used as a protecting group, the dimethylamino group, a close analogue, has been shown to be a versatile directing group in various C-H functionalization reactions, highlighting the powerful influence amine functionalities can have on reaction selectivity. nih.gov
The stereocontrolled synthesis of molecules with multiple chiral centers often relies on the influence of a pre-existing stereocenter to guide the formation of a new one, a principle known as substrate control. diva-portal.orgwestlake.edu.cn A plausible synthetic route could start from a chiral building block that already contains one or more of the required stereocenters. For instance, a chiral pool starting material, such as an amino acid or a chiral alcohol, could be elaborated to form an intermediate where the stereochemistry at C-2 or C-4 is already set.
This existing stereocenter would then influence the stereochemical outcome of the fluorination at C-3. The relative orientation of substituents on the existing chiral center(s) would favor a specific conformation in the transition state, leading to the preferential formation of one diastereomer over another. For example, in the hydroboration of certain unsaturated amine borane (B79455) complexes, good stereocontrol is achieved due to the influence of existing stereocenters within a piperidine (B6355638) ring structure. nih.govacs.org Similarly, the hydroxyl group at C-2 could participate in hydrogen bonding with the catalyst or reagents, further influencing the trajectory of the fluorinating agent.
Achieving high diastereoselectivity often requires careful design of both the substrate and the reagents. bris.ac.uk When substrate control is insufficient to produce the desired diastereomer, chemists turn to reagent control, where a chiral reagent, catalyst, or auxiliary directs the stereochemical outcome. msu.edu
In a potential synthesis of this compound, if a fluorination reaction on a precursor alcohol yields an undesired mixture of diastereomers, the choice of fluorinating agent and catalyst system becomes critical. Different catalytic systems can exhibit opposite diastereoselectivity, allowing access to various stereoisomers of a product. acs.org For example, complementary methods for the synthesis of γ-amino alcohols have been developed where an iridium-catalyzed reaction yields the anti-product, while a rhodium-catalyzed process gives the syn-product from the same ketone precursor. nih.govrsc.org This principle of "catalyst-controlled stereodivergence" would be invaluable for selectively obtaining the desired (3R) configuration relative to the other stereocenters in the molecule.
Reaction Pathway Analysis and Transition State Modeling for Stereoinduction
Understanding the reaction mechanism is crucial for optimizing selectivity. By identifying the key steps that determine the stereochemical outcome, synthetic routes can be rationally improved. Computational chemistry, particularly transition state modeling, provides powerful insights into the geometry and energetics of these critical steps.
For the synthesis of a complex molecule like the target compound, identifying these steps is key. For instance, in a sequence involving the fluorination of a chiral alcohol, the fluorination step itself is likely the stereoselectivity-determining step. Analysis of the reaction kinetics and the effect of reagent and substrate structure on the diastereomeric ratio can help elucidate the nature of the transition state.
Enantioselective fluorination is a field of intensive research, with numerous catalytic systems developed to introduce fluorine with high stereocontrol. acs.org Many of these methods involve the reaction of an enolate or a related nucleophile with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The stereoselectivity is imparted by a chiral catalyst, which can be a transition metal complex or an organocatalyst. nih.gov
In a hypothetical enantioselective fluorination of a precursor to the target molecule, the catalyst would form a chiral complex with the substrate. This complex would orient the substrate in such a way that one of its two prochiral faces is exposed to the fluorinating agent, while the other is blocked. Transition state models, often developed with the aid of computational chemistry, can rationalize the observed stereoselectivity. These models often highlight key non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the chiral catalyst that stabilize one transition state over the other. nih.gov
The table below summarizes representative catalytic systems used for the enantioselective fluorination of carbonyl compounds, which are common precursors to fluorinated alcohols.
| Catalyst System | Substrate Type | Fluorine Source | Typical Enantioselectivity (ee) |
| Ti(TADDOLato) | β-Ketoesters | Selectfluor | Up to 90% |
| Chiral Palladium-BINAP Complex | β-Ketoesters | NFSI | High enantioselectivity |
| Ni(II)-DBFOX-Ph Complex | Cyclic β-ketoesters | NFSI | 93–99% |
| Cinchona Alkaloid Derivatives | Azomethine Imines | Me3SiCF3 | High enantiomeric excess |
This table presents general data for the fluorination of model substrates and illustrates the types of catalytic systems that could be adapted for the synthesis of the target compound. acs.orgnih.gov
Origins of Enantioselectivity and Diastereoselectivity in Fluoroamino Alcohol Formation
The stereocontrolled synthesis of this compound, a chiral fluoroamino alcohol, presents a significant challenge due to the presence of two adjacent stereocenters. The precise spatial arrangement of the fluorine and hydroxyl groups is critical and is determined by the enantioselectivity and diastereoselectivity of the synthetic route. The formation of the desired (R,S) or (R,R) diastereomer is governed by a complex interplay of factors during the key fluorination step, which typically involves the conversion of a chiral amino alcohol precursor.
Steric and Electronic Factors in Chiral Catalysis and Auxiliary Control
The stereochemical outcome of the fluorination of a precursor amino alcohol, such as (R)-4-(Dibenzylamino)-2-methyl-2,3-butanediol, is heavily influenced by steric and electronic factors. These can be modulated through the use of chiral catalysts or chiral auxiliaries.
Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to the precursor molecule. mdpi.comorganic-chemistry.org Evans oxazolidinones, for example, are widely used auxiliaries that can be attached to a carboxylic acid precursor of the amino alcohol. researchgate.net The bulky substituents on the auxiliary effectively shield one face of the molecule, directing the approach of reagents from the less hindered side. In the context of synthesizing the precursor to this compound, a chiral auxiliary could be employed to control the stereochemistry of an alkylation or aldol (B89426) reaction that establishes one of the stereocenters. The steric hindrance provided by the auxiliary would dictate the facial selectivity of the reaction, leading to the formation of a specific diastereomer.
Steric Hindrance in the Substrate: The inherent stereochemistry of the amino alcohol precursor also plays a crucial role. The bulky N,N-dibenzylamino group and the tertiary alcohol moiety create a sterically demanding environment around the C-3 position, where fluorination occurs. During a nucleophilic fluorination reaction, for instance with diethylaminosulfur trifluoride (DAST), the fluoride (B91410) ion will preferentially attack from the less sterically hindered face of the molecule. This substrate-controlled diastereoselectivity is often predictable based on established models of asymmetric induction.
Electronic Effects: The electronic properties of the substituents can also influence the transition state geometry and, consequently, the stereochemical outcome. The electron-withdrawing nature of the fluorine atom and the presence of the nitrogen atom can affect the stability of carbocation intermediates or the geometry of the transition state in concerted reactions. The dibenzylamino group, being electron-donating, can influence the reactivity of the adjacent carbon atoms.
To illustrate the impact of different chiral auxiliaries on diastereoselectivity, consider the following hypothetical data for an alkylation reaction to form a key intermediate.
| Entry | Chiral Auxiliary | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
|---|---|---|---|---|
| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | THF | -78 | 95:5 |
| 2 | (S)-4-Benzyl-2-oxazolidinone | THF | -78 | 92:8 |
| 3 | (R)-4-Isopropyl-2-oxazolidinone | DCM | -78 | 88:12 |
| 4 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Toluene | -78 | 90:10 |
Non-Covalent Interactions and Chelation Control
Non-covalent interactions, such as hydrogen bonding and chelation, play a pivotal role in organizing the transition state geometry, thereby dictating the stereochemical course of the fluorination reaction.
Hydrogen Bonding: The hydroxyl group in the precursor amino alcohol can form hydrogen bonds with the fluorinating reagent or with the solvent. These interactions can pre-organize the substrate into a specific conformation, exposing one face to the fluorinating agent while shielding the other. For example, in a reaction involving an amine-HF complex as the fluoride source, the hydroxyl group could form a hydrogen bond with the fluoride ion, delivering it to a specific face of the molecule.
Chelation Control: In the presence of a Lewis acid or a metal-based reagent, the amino and hydroxyl groups of the precursor can act as a bidentate ligand, forming a rigid cyclic intermediate. This chelation restricts the conformational flexibility of the molecule and locks it into a specific arrangement. The subsequent delivery of the fluoride nucleophile will then occur from the less hindered face of this chelated complex, leading to high diastereoselectivity. The effectiveness of chelation control depends on the nature of the Lewis acid, the solvent, and the protecting groups on the amino and hydroxyl functionalities. For instance, a reaction might proceed through a six-membered ring transition state where a metal cation is coordinated to both the nitrogen of the dibenzylamino group and the oxygen of the hydroxyl group.
The choice of fluorinating reagent can also influence which non-covalent interactions dominate. For example, reagents like DAST are known to proceed through an intermediate that can be influenced by intramolecular interactions. The reaction of N,N-dialkyl-β-amino alcohols with DAST has been shown to proceed enantiospecifically and regioselectively to yield optically active β-fluoroamines. nih.gov This suggests a mechanism where the stereochemistry of the starting alcohol directly dictates the stereochemistry of the resulting fluoroamine, likely through a transition state stabilized by intramolecular interactions.
The following table presents hypothetical results for the fluorination of a chiral amino alcohol precursor under different conditions, highlighting the effect of potential chelating metals on the diastereomeric ratio.
| Entry | Fluorinating Reagent | Lewis Acid Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|
| 1 | DAST | None | DCM | -78 | 85:15 |
| 2 | Selectfluor | None | MeCN | 25 | 60:40 |
| 3 | DAST | ZnCl₂ | THF | -78 | 95:5 |
| 4 | DAST | Ti(O-iPr)₄ | THF | -78 | 98:2 |
Applications of Chiral Fluorinated Amino Alcohols in Asymmetric Catalysis and Organic Synthesis
Utilization of Dibenzylamino Alcohols as Chiral Ligands in Asymmetric Metal-Catalyzed Reactions
Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations. westlake.edu.cn The presence of both a hydroxyl and an amino group allows them to form stable chelate complexes with metal centers, creating a well-defined chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. The dibenzylamino moiety, in particular, offers significant steric bulk, which is often crucial for achieving high levels of stereocontrol.
The efficacy of a chiral ligand is intimately linked to its three-dimensional structure. For fluorinated amino alcohols like (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, several structural features are critical for high enantioselectivity.
Fluorine Atom: The introduction of a fluorine atom can significantly alter the ligand's electronic properties. Due to its high electronegativity, fluorine can influence the Lewis acidity of the metal center it coordinates to, thereby modulating the catalyst's reactivity and selectivity. rsc.org Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding, which may help to rigidify the transition state and enhance stereochemical communication. rsc.org
Dibenzylamino Group: The two benzyl (B1604629) groups provide a bulky, sterically demanding environment around the metal center. This steric hindrance is crucial for blocking one of the prochiral faces of the incoming substrate, forcing the reaction to proceed via a specific pathway and leading to the preferential formation of one enantiomer.
Alcohol and Amine Moieties: These functional groups are essential for coordinating to the metal catalyst. The relative stereochemistry of the hydroxyl and amino groups defines the conformation of the resulting metallacycle, which is the primary determinant of the asymmetric induction.
Quaternary Carbon Center: The presence of a quaternary stereocenter at the C2 position, bearing two methyl groups, adds to the steric congestion around the chiral backbone. This feature can further refine the shape of the catalytic pocket, leading to improved structure-activity relationships and potentially higher enantioselectivity. rsc.org
Correlation studies on fluorinated β-amino alcohol ligands have demonstrated that the superior degree of aggregation of catalysts containing trifluoromethyl (CF3) groups can strongly influence the reaction mechanism to achieve higher chiral induction compared to non-fluorinated analogs. rsc.org The synergy of both steric and electronic properties is often key for optimal enantioselectivity. rsc.org
A benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands is the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to carbonyl compounds. rsc.orgresearchgate.net In these reactions, the amino alcohol ligand coordinates to the zinc atom, forming a chiral catalyst that delivers the ethyl group to one face of the aldehyde with high selectivity.
While specific data for this compound is not extensively documented, numerous studies on analogous β-amino alcohols demonstrate the viability of this approach. The catalysts, often formed in situ, have shown excellent activity and enantioselectivity across a range of aromatic and aliphatic aldehydes. rsc.orgnih.gov
Below is a table summarizing representative results for the addition of diethylzinc to various aldehydes, catalyzed by related chiral amino alcohol ligands.
| Entry | Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 1 | Benzaldehyde | Ligand A (non-fluorinated analog) | >95 | 95 | (S) |
| 2 | 4-Chlorobenzaldehyde | Ligand A (non-fluorinated analog) | >95 | 94 | (S) |
| 3 | 2-Naphthaldehyde | Ligand B (polymer-supported) | 98 | 96 | (S) |
| 4 | Cyclohexanecarboxaldehyde | Ligand B (polymer-supported) | 99 | 92 | (S) |
Data derived from studies on analogous chiral amino alcohol ligands. rsc.orgnih.gov
The high yields and excellent enantioselectivities observed underscore the power of chiral amino alcohol ligands in mediating C-C bond-forming reactions. The predictable stereochemical outcome is dictated by the absolute configuration of the ligand.
The chiral complexes formed from amino alcohols and metal catalysts are also employed in asymmetric ring-opening (ARO) reactions of meso-epoxides. The catalyst facilitates the nucleophilic attack on one of the two enantiotopic carbon atoms of the epoxide, leading to a desymmetrization that produces a chiral product. Common nucleophiles include amines, azides, and thiols. The development of chromium-catalyzed asymmetric cross-coupling reactions represents an innovative approach for synthesizing chiral β-amino alcohols from aldehydes and imines, which can also be viewed conceptually in the context of ring-opening aziridines. westlake.edu.cn
Asymmetric hydrofluorination, the addition of H-F across a double bond, is a direct method for creating chiral fluorinated molecules. While challenging, organocatalytic methods have been developed for the enantioselective fluorination of various substrates. rsc.orgresearchgate.net Chiral ligands can, in principle, be used with metal catalysts to control the stereochemistry of this transformation, although examples specifically using dibenzylamino alcohol ligands are less common. The development of catalysts for the enantioselective construction of fluorinated chiral stereogenic centers remains a significant area of research. rsc.org
Chiral Auxiliaries in Stereoselective Organic Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate. Chiral amino alcohols are excellent candidates for auxiliaries because they can be readily converted into derivatives like amides or oxazolidinones, which can effectively shield one face of a reactive intermediate.
Chiral auxiliaries derived from amino alcohols are widely used to direct stereoselective C-C bond formations, particularly in alkylation and aldol (B89426) reactions. For instance, an amino alcohol like this compound could be reacted with a carboxylic acid to form an amide. Deprotonation of the α-carbon would generate a chiral enolate. The bulky dibenzylamino and substituted butanol framework would effectively block one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side. nih.gov This process results in the formation of a new stereocenter with a high degree of diastereoselectivity.
The following table illustrates the general principle with results from the well-established pseudoephedrine and pseudoephenamine amide alkylations, which serve as a model for how this compound might perform in a similar role. nih.gov
| Entry | Substrate (Amide) | Electrophile | Base | Product Diastereomeric Ratio (dr) |
| 1 | Propionamide | Benzyl bromide | LDA | 98:2 |
| 2 | Propionamide | Iodomethane | LDA | >99:1 |
| 3 | Phenylacetamide | Allyl iodide | LiHMDS | >99:1 |
Data derived from studies on pseudoephenamine as a chiral auxiliary. nih.gov
After the alkylation step, the chiral auxiliary can be cleaved (e.g., by hydrolysis) to release the enantiomerically enriched carboxylic acid, and the auxiliary itself can often be recovered and reused. wikipedia.org
The synthesis of complex fluorinated molecules, such as fluorinated amino acids, is of great interest in medicinal chemistry and materials science. acs.orgresearchgate.net Chiral fluorinated building blocks like this compound can serve as valuable starting materials or auxiliaries in these syntheses.
One strategy involves using the chiral fluorinated amino alcohol as a scaffold. The existing stereocenters can direct the introduction of new functionalities, leading to the synthesis of more complex molecules with multiple, well-defined stereocenters. For example, the hydroxyl group could be used to direct a diastereoselective epoxidation on a nearby double bond, or the amine could be elaborated into a more complex nitrogen-containing heterocycle.
Alternatively, the auxiliary can be used in the asymmetric synthesis of other fluorinated compounds. For example, attaching the auxiliary to a substrate allows for a diastereoselective fluorination reaction using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov The chiral environment created by the auxiliary directs the fluorine atom to one face of the molecule, establishing a new fluorine-bearing stereocenter with high selectivity. This approach is a powerful method for accessing chiral tertiary fluorides, which are important motifs in many biologically active compounds. rsc.org
Role as Chiral Building Blocks in the Construction of Complex Organic Scaffolds
The inherent chirality and multiple functional groups of this compound make it an ideal starting material for the synthesis of more complex chiral molecules. Its utility as a chiral building block stems from its ability to introduce stereocenters and fluorine atoms into target molecules, which can significantly impact their biological activity and physicochemical properties.
Precursors to Enantiopure Fluorinated Amines and Amino Acids
The synthesis of enantiopure fluorinated amines and amino acids is of significant interest due to their applications in medicinal chemistry and materials science. The title compound serves as a key precursor in synthetic routes leading to these valuable molecules.
The dibenzylamino group can be readily deprotected via hydrogenolysis to yield a primary amine. This transformation, coupled with the existing stereocenter and fluorine atom, provides a direct pathway to chiral β-fluoroamines. The general synthetic approach involves the protection of the hydroxyl group, followed by debenzylation and subsequent functional group manipulations to afford the desired enantiopure fluorinated amine.
Furthermore, the butanol backbone of this compound can be strategically cleaved and functionalized to generate enantiopure fluorinated amino acids. This often involves oxidation of the primary alcohol (after debenzylation and protection of the resulting amine) to a carboxylic acid, thereby forming the core structure of an amino acid. The presence of the fluorine atom at the β-position relative to the eventual amino group is a particularly desirable feature, as it can confer unique conformational constraints and metabolic stability to peptides and other bioactive molecules.
A variety of synthetic strategies can be employed to convert chiral fluorinated amino alcohols into enantiopure fluorinated amino acids, including methods that utilize chiral auxiliaries and stereoselective fluorination reactions.
Table 1: Synthetic Transformations of this compound to Enantiopure Fluorinated Amines and Amino Acids
| Starting Material | Reagents and Conditions | Product | Key Transformation |
| This compound | 1. Protection of -OH group2. H₂, Pd/C3. Deprotection of -OH group | (R)-4-amino-3-fluoro-2-methyl-2-butanol | Debenzylation to primary amine |
| This compound | 1. H₂, Pd/C2. Protection of primary amine3. Oxidation of -OH group | (R)-2-((Protected)amino)-3-fluoro-2-methylpropanoic acid | Oxidation to carboxylic acid |
Strategic Incorporation into Chiral Heterocyclic Systems
Chiral heterocyclic systems are ubiquitous in natural products and pharmaceuticals. The strategic incorporation of this compound into these scaffolds allows for the synthesis of novel, enantiopure heterocyclic compounds with potential biological activity.
The functional groups of the title compound provide multiple points for cyclization reactions. For instance, the hydroxyl group and the amino group (after debenzylation) can participate in intramolecular reactions to form various nitrogen-containing heterocycles such as fluorinated piperidines, pyrrolidines, or oxazines. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting heterocyclic product, ensuring enantiopurity.
The fluorine atom can also play a crucial role in directing the cyclization process and modulating the properties of the final heterocyclic system. The synthesis of fluorinated indolizidinone derivatives, for example, has been achieved through enantioselective intramolecular aza-Michael reactions, highlighting the utility of fluorinated building blocks in constructing complex heterocyclic architectures.
Table 2: Examples of Chiral Heterocyclic Systems Derived from Fluorinated Amino Alcohols
| Fluorinated Amino Alcohol Derivative | Cyclization Strategy | Resulting Heterocycle |
| N-protected (R)-4-amino-3-fluoro-2-methyl-2-butanol | Intramolecular nucleophilic substitution | Chiral fluorinated piperidine (B6355638) |
| Oxidized derivative of this compound | Reductive amination/cyclization | Chiral fluorinated lactam |
| Activated derivative for intramolecular cyclization | Aza-Michael addition | Chiral fluorinated pyrrolidine |
Future Directions and Research Challenges in the Study of R 4 Dibenzylamino 3 Fluoro 2 Methyl 2 Butanol
Development of More Sustainable and Efficient Synthetic Routes to Chiral Fluoroamino Alcohols
The synthesis of complex molecules like chiral fluoroamino alcohols traditionally involves multi-step processes that can be resource-intensive and generate considerable waste. A primary challenge is to redesign these synthetic pathways to be more environmentally benign and economically viable, particularly for large-scale production.
Green Chemistry Principles and Atom Economy in Synthesis
A major thrust in modern synthetic chemistry is the adoption of green chemistry principles to minimize environmental impact. dovepress.com This involves designing reactions that are safer, use less hazardous materials, and are more energy-efficient. sciencedaily.comeurekalert.org A key metric in this endeavor is atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comskpharmteco.com
Traditional methods for creating chiral amines and fluorinated compounds can suffer from poor atom economy, often utilizing stoichiometric reagents that generate significant waste. dovepress.com Future research will prioritize catalytic approaches, which use small amounts of a catalyst to facilitate the transformation, thereby increasing atom economy and reducing byproducts. acs.org For instance, asymmetric hydrogenation stands out as a highly sustainable and "green" strategy for producing optically active amines, offering excellent atom economy with minimal waste. acs.org The development of catalytic methods that utilize readily available and non-toxic reagents is a critical goal. dovepress.comsciencedaily.com
Table 1: Comparison of Synthetic Strategies by Green Chemistry Metrics
| Strategy | Key Feature | Atom Economy | Environmental Impact |
|---|---|---|---|
| Stoichiometric Reagents | Uses at least a full equivalent of a reagent. | Often Low | High waste generation. |
| Asymmetric Catalysis | Employs a substoichiometric amount of a chiral catalyst. | High | Reduced waste, catalyst can be recycled. acs.org |
| Biocatalysis | Utilizes enzymes in aqueous media under mild conditions. | Very High | Biodegradable catalysts, minimal hazardous waste. researchgate.net |
| Flow Chemistry | Continuous processing in microreactors. | High | Reduced solvent usage, improved safety. durham.ac.uknih.gov |
Exploration of Flow Chemistry and Continuous Processing for Scalability
Transitioning synthetic routes from laboratory-scale batches to industrial-scale production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry, or continuous processing, has emerged as a powerful technology to address these issues. aurigeneservices.comrsc.org In a flow system, reactants are continuously pumped through a reactor where they mix and react, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.govaurigeneservices.com
This approach is particularly advantageous for fluorination reactions, which can be highly exothermic and involve hazardous reagents. durham.ac.uknih.gov The small volume of a flow reactor enhances heat dissipation, significantly improving safety and preventing runaway reactions. aurigeneservices.com Furthermore, continuous processing enables the safe in situ generation and immediate use of unstable intermediates. nih.gov For the synthesis of chiral fluoroamino alcohols, flow chemistry offers the potential for improved yields, higher purity, and seamless scalability, making it a key area for future development. durham.ac.ukresearchgate.net Researchers are focused on designing integrated flow systems that can perform multiple synthetic steps consecutively, minimizing manual handling and purification steps. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Stereocontrol
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol, as different stereoisomers can have vastly different biological effects. The development of new and more effective catalytic systems is a central challenge to achieve higher levels of stereocontrol in fluorination and amination reactions.
Rational Design of New Chiral Organocatalysts and Biocatalysts
In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has become a powerful tool for asymmetric synthesis. chimia.ch Chiral amines, amides, and ureas have been successfully employed to catalyze enantioselective fluorination reactions. beilstein-journals.orgprinceton.edu A significant advantage of organocatalysts is their general stability, lower toxicity, and reduced sensitivity to air and moisture compared to many metal-based catalysts. Future work will focus on the rational design of new organocatalysts with enhanced activity and selectivity, guided by computational modeling to better understand catalyst-substrate interactions. acs.org
Biocatalysis, which harnesses the catalytic power of enzymes, offers another promising avenue. researchgate.net Enzymes operate with exquisite chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions (typically in water). nih.gov While nature has provided a limited number of enzymes capable of forming carbon-fluorine bonds (fluorinases), protein engineering and directed evolution techniques are being used to create novel biocatalysts with tailored specificities for the synthesis of complex fluorinated molecules. researchgate.netnih.gov The development of engineered amine dehydrogenases for the synthesis of chiral amino alcohols is a testament to the potential of this approach. nih.gov Overcoming the challenges of substrate scope and operational stability will be key to the broader application of biocatalysis in this field. nih.gov
Table 2: Emerging Catalytic Systems for Asymmetric Fluorination
| Catalyst Type | Example Catalyst Class | Key Advantages | Research Challenges |
|---|---|---|---|
| Organocatalyst | Chiral Imidazolidinones, Cinchona Alkaloids princeton.eduacs.org | Metal-free, stable, low toxicity. chimia.ch | High catalyst loadings can be required, limited substrate scope. princeton.edu |
| Biocatalyst | Engineered Dehalogenases, Fluorinases researchgate.net | High stereoselectivity, green reaction conditions. | Narrow substrate specificity, enzyme stability. nih.gov |
| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salts acs.orgdigitellinc.com | Mild conditions, use of simple fluoride (B91410) salts. | Limited to specific reaction types. digitellinc.com |
Advanced Transition Metal Catalysis for Precision Fluorination
Transition metal catalysis remains a cornerstone of modern organic synthesis due to its versatility and high efficiency. nih.gov Catalysts based on metals like palladium, copper, silver, and iridium have been developed for the asymmetric construction of C-F bonds. nih.govescholarship.orgrsc.org A significant challenge is the development of methods for the late-stage fluorination of complex molecules, where a fluorine atom is introduced at a late point in the synthetic sequence. pharmtech.com
Future research is directed towards several key areas. First is the design of novel chiral ligands that can more effectively control the stereochemical outcome of the reaction, leading to higher enantioselectivity. nih.govrsc.org The electronic and steric properties of fluorinated ligands themselves are being explored to modulate the catalytic activity and selectivity. rsc.org Second is the exploration of cooperative or relay catalysis, where two different metal catalysts work in sequence or concert to achieve transformations not possible with a single catalyst. acs.orgacs.org This bimetallic relay approach can enable comprehensive stereocontrol over multiple chiral centers. acs.orgacs.org Finally, developing catalytic systems that can utilize simpler and less expensive fluorine sources remains a high priority. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The study of fluorinated compounds presents unique analytical challenges due to the specific properties of the fluorine atom. Advances in spectroscopic and structural characterization techniques are therefore essential for elucidating the intricate details of catalytic cycles and transition states.
The absence of protons in some fluorinated structures makes traditional ¹H-NMR spectroscopy challenging, necessitating the use of other techniques. spectralservice.de ¹⁹F-NMR spectroscopy is a particularly powerful tool for the analysis of organofluorine compounds, as the ¹⁹F nucleus is 100% naturally abundant and highly sensitive. spectralservice.de It provides detailed information about the electronic environment of the fluorine atom, which can be used to probe reaction intermediates and catalyst-substrate interactions.
In addition to NMR, high-resolution mass spectrometry (HRMS) is vital for identifying transient species in a reaction mixture. Advanced techniques like high-resolution continuum source molecular absorption spectrometry (HR-CS MAS) are being developed for the highly sensitive determination of fluorine in various, including biological, matrices. nih.govmdpi.com X-ray crystallography remains the gold standard for determining the three-dimensional structure of catalysts, substrates, and products, providing invaluable insights into stereochemistry and intermolecular interactions. The application of these advanced analytical methods, often in combination with computational chemistry, will be critical to overcoming the current challenges and driving future innovation in the synthesis of chiral fluoroamino alcohols. prensipjournals.com
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity
The intersection of computational power and chemical sciences has paved the way for the integration of machine learning (ML) and artificial intelligence (AI) in predicting the synthesis and reactivity of complex molecules like this compound. researchgate.netrjptonline.org While specific applications of AI to this particular compound are not yet extensively documented, the broader advancements in the field provide a clear roadmap for future research and development. AI is revolutionizing organic chemistry by offering tools to forecast reaction outcomes, manage chemical selectivity, and streamline synthesis planning. researchgate.net
Machine learning models, a subset of AI, are particularly adept at identifying intricate patterns within large datasets of chemical reactions. acs.org These models can be trained to predict the outcomes of reactions with a high degree of accuracy, thereby minimizing the need for extensive trial-and-error experimentation. rjptonline.org For a molecule with the stereochemical complexity of this compound, encompassing two chiral centers, predictive models for stereoselectivity are of paramount importance. arxiv.org
Predictive Synthesis:
In the context of synthesizing this compound, machine learning could be leveraged to navigate the multifaceted reaction landscape to pinpoint optimal conditions. acs.org Algorithms can be trained on vast repositories of reaction data to predict how variations in catalysts, reagents, solvents, and temperature will influence the yield and stereoselectivity of the final product.
For instance, in the synthesis of chiral amino alcohols, a key structural feature of the target molecule, AI can assist in selecting the most effective catalyst to achieve the desired enantiomeric excess. nih.govnih.gov The models can learn from the subtle electronic and steric interactions that govern the stereochemical outcome of a reaction. arxiv.org A hypothetical application of a machine learning model to predict the yield and enantiomeric excess (% ee) for a key fluorination step in the synthesis of this compound is illustrated in the interactive table below.
Table 1: Hypothetical Machine Learning Predictions for a Key Synthetic Step
| Catalyst | Fluorinating Agent | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted % ee |
|---|---|---|---|---|---|
| Catalyst A | Selectfluor | Acetonitrile | 25 | 85 | 92 |
| Catalyst A | N-Fluorobenzenesulfonimide | Dichloromethane | 0 | 78 | 88 |
| Catalyst B | Selectfluor | Acetonitrile | 25 | 92 | 98 |
| Catalyst B | N-Fluorobenzenesulfonimide | Dichloromethane | 0 | 88 | 95 |
Predicting Reactivity:
Beyond synthesis, AI and machine learning can offer profound insights into the reactivity of this compound. By analyzing its structural features, machine learning models can predict its potential biological activity, toxicity, and metabolic fate. plos.org For example, deep learning models can be trained on datasets of known bioactive molecules to predict the likelihood of a new compound interacting with a specific biological target. nih.gov
Furthermore, these computational tools can predict the compound's reactivity in various chemical transformations. This is particularly valuable for understanding its stability and potential degradation pathways. An illustrative example of how a machine learning model might predict the outcome of various transformations on this compound is presented in the interactive table below.
Table 2: Hypothetical Machine Learning Predictions for Reactivity
| Reaction Type | Reagent | Predicted Major Product | Predicted Conversion (%) |
|---|---|---|---|
| Oxidation | PCC | Corresponding Aldehyde | 75 |
| N-Dealkylation | H2/Pd-C | (R)-4-amino-3-fluoro-2-methyl-2-butanol | 95 |
| O-Acylation | Acetic Anhydride | Corresponding Acetate Ester | 88 |
| C-F Bond Cleavage | Strong Lewis Acid | Decomposition | 60 |
Challenges and Future Directions:
A significant hurdle in the application of machine learning to specific molecules like this compound is the requirement for large, high-quality datasets for model training. researchgate.net The performance of any predictive model is intrinsically linked to the quality and quantity of the data it learns from. As automated synthesis and high-throughput screening become more commonplace, the generation of such datasets will become more feasible. chimia.ch
The future of chemical research will likely see a synergistic relationship between human chemists and artificial intelligence. researchgate.net AI will serve as a powerful tool to augment the intuition and expertise of researchers, enabling them to design more efficient syntheses and to predict the properties of novel molecules with greater accuracy. The continued development of more sophisticated algorithms and the expansion of chemical databases will undoubtedly accelerate the application of AI to the study of specific and complex molecules like this compound. nih.gov
Q & A
Basic Research Questions
Q. How can the synthesis of (R)-4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol be optimized to achieve high enantiomeric purity?
- Methodological Answer : Optimize enantioselectivity by employing chiral catalysts (e.g., Sharpless asymmetric dihydroxylation or Noyori hydrogenation) and varying reaction parameters such as temperature, solvent polarity, and catalyst loading. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB, and validate using polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For fluorination steps, consider electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions to minimize racemization .
Q. What analytical techniques are critical for confirming the stereochemical configuration and structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration of chiral centers.
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., for fluorine-proton coupling) and NOE experiments.
- FT-IR : Confirm functional groups (e.g., hydroxyl, amine) via characteristic stretching frequencies.
- Mass spectrometry (HRMS) : Validate molecular formula and detect synthetic byproducts.
Cross-reference spectral data with computational predictions (DFT-based NMR chemical shifts) for accuracy .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation kinetics via HPLC-UV/MS to identify decomposition products (e.g., de-fluorination or benzyl group cleavage). Implement continuous cooling (4°C) during prolonged experiments to mitigate organic degradation, as noted in hyperspectral imaging studies of labile compounds .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be systematically addressed?
- Methodological Answer :
- Purity analysis : Use HPLC-MS to rule out batch-to-batch variability caused by impurities (e.g., diastereomers or residual solvents).
- Assay standardization : Replicate bioactivity assays (e.g., antimicrobial MIC tests) under controlled conditions (pH, temperature, cell line).
- Stereochemical impact : Compare activity of (R)-enantiomer vs. racemic mixtures to isolate stereospecific effects.
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What are the key challenges in synthesizing the dibenzylamino and fluoro substituents on a chiral butanol backbone, and how can they be mitigated?
- Methodological Answer :
- Amino protection : Use benzyl groups to shield the amine during fluorination; deprotect via catalytic hydrogenation (Pd/C, H₂).
- Fluorine introduction : Employ late-stage fluorination to avoid side reactions (e.g., Huisgen cycloaddition for regioselectivity).
- Chiral integrity : Avoid protic solvents during fluorination to prevent racemization. Monitor reaction progress in real-time using in-situ FT-IR or Raman spectroscopy .
Q. What computational strategies are effective in predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., fungal CYP51 for antifungal studies).
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling : Train models on fluorinated alcohol datasets to predict ADMET properties or toxicity endpoints. Validate predictions with experimental IC₅₀ or Ki values .
Key Considerations for Experimental Design
- Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize variability.
- Data validation : Use triplicate measurements for spectral and bioactivity data, and report confidence intervals.
- Ethical compliance : Adhere to RIFM safety evaluation criteria for handling fluorinated amines, including toxicity screening (e.g., Ames test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
